molecular formula C11H13IN4O4 B12823523 7-Deaza-2'-deoxy-7-iodoguanosine

7-Deaza-2'-deoxy-7-iodoguanosine

Cat. No.: B12823523
M. Wt: 392.15 g/mol
InChI Key: TVQBNMOSBBMRCZ-UHFFFAOYSA-N
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Description

7-Deaza-2’-deoxy-7-iodoguanosine is a derivative of the purine nucleoside 2’-deoxyguanosine. This compound is characterized by the substitution of the nitrogen atom at the 7-position of the guanine base with a carbon atom and the addition of an iodine atom at the same position. It is used primarily in the field of nucleic acid research due to its unique properties that allow for the study of DNA and RNA structures and functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Deaza-2’-deoxy-7-iodoguanosine typically involves the iodination of 7-deaza-2’-deoxyguanosine. The process begins with the preparation of 7-deaza-2’-deoxyguanosine, which is then subjected to iodination using iodine and a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the selective iodination at the 7-position .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory-scale procedures with optimizations for larger-scale production. This includes the use of automated synthesizers and purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 7-Deaza-2’-deoxy-7-iodoguanosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 7-deaza-2’-deoxy-7-azidoguanosine .

Mechanism of Action

The mechanism of action of 7-Deaza-2’-deoxy-7-iodoguanosine involves its incorporation into nucleic acids, where it can alter the structure and function of DNA or RNA. The iodine atom at the 7-position can participate in various interactions, affecting the stability and conformation of the nucleic acid strands. This can influence processes such as replication, transcription, and translation .

Comparison with Similar Compounds

Uniqueness: 7-Deaza-2’-deoxy-7-iodoguanosine is unique due to the presence of the iodine atom, which enhances its utility in various chemical reactions and as a detectable marker in biochemical assays. Its ability to participate in cross-coupling reactions also sets it apart from other similar compounds .

Properties

IUPAC Name

2-amino-7-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-3H-pyrrolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IN4O4/c12-4-2-16(7-1-5(18)6(3-17)20-7)9-8(4)10(19)15-11(13)14-9/h2,5-7,17-18H,1,3H2,(H3,13,14,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVQBNMOSBBMRCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C3=C2N=C(NC3=O)N)I)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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